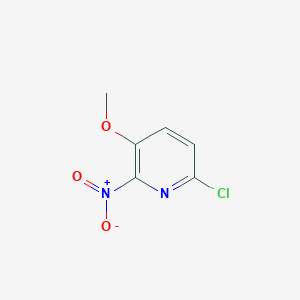
4-(Tert-butylsulfanyl)benzene-1-carbothioamide
Vue d'ensemble
Description
“4-(Tert-butylsulfanyl)benzene-1-carbothioamide” is an organic chemical compound with the CAS Number: 1423026-18-9 . It has a molecular weight of 225.38 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NS2/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13) . This indicates the molecular structure of the compound.Applications De Recherche Scientifique
Anticancer and Antioxidant Effects
Research has indicated that derivatives of benzene sulfonamide, which share structural similarities with 4-(Tert-butylsulfanyl)benzene-1-carbothioamide, have been synthesized and studied for their potential anticancer effects. Specifically, certain derivatives have shown potent effects against MCF-7 breast carcinoma cell lines, although these derivatives also exhibited low antioxidant activities. Molecular docking studies have been employed to analyze the interactions between these compounds and cancer cell receptors, highlighting their potential in anticancer therapy (Mohamed et al., 2022).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties, particularly against Mycobacterium tuberculosis and other mycobacteria. Studies have found that certain benzylsulfanyl derivatives of pyridine-2-carbothioamides exhibit significant antimycobacterial activity, suggesting the potential use of these compounds in treating mycobacterial infections (Klimešová et al., 2000).
Catalytic Properties
Research into sulfur-containing palladacycles, which are related to this compound, has revealed their utility in catalysis. These compounds have been synthesized and characterized, demonstrating configurationally stable and non-racemic properties, which are beneficial in various catalytic reactions (Dupont et al., 2001).
Molecular Electronics
In the field of molecular electronics, derivatives of this compound have been explored as building blocks for molecular wires. These compounds have been utilized in the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, indicating their potential application in the development of electronic devices at the molecular level (Stuhr-Hansen et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
4-tert-butylsulfanylbenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS2/c1-11(2,3)14-9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUKPGVHPVCYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=C(C=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(2-chlorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404781.png)


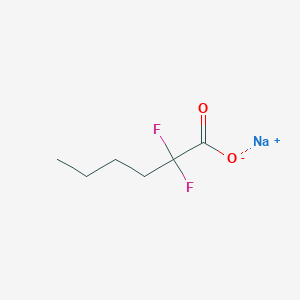
![1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene](/img/structure/B1404789.png)
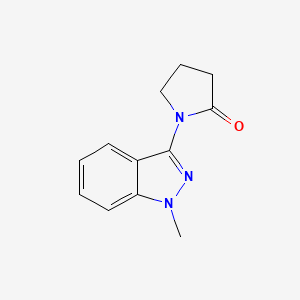
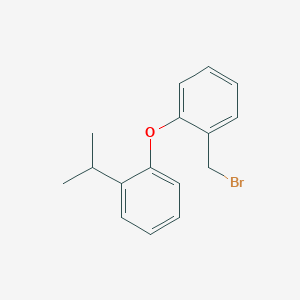
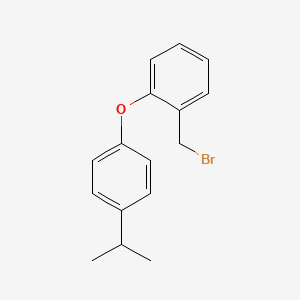
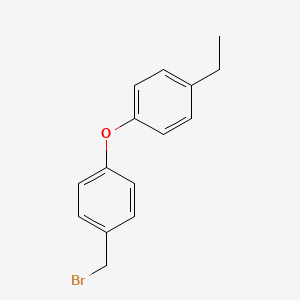

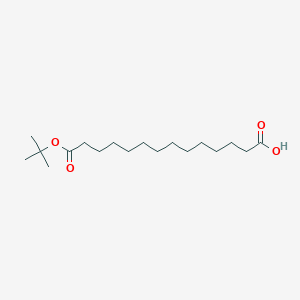
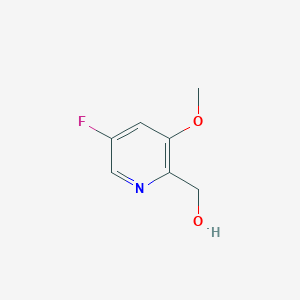
![Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404803.png)
